molecular formula C7H6N4S B8693083 4-(1H-tetrazol-1-yl)benzenethiol CAS No. 58738-18-4

4-(1H-tetrazol-1-yl)benzenethiol

Cat. No. B8693083
M. Wt: 178.22 g/mol
InChI Key: BSMIZHHGWVKNDZ-UHFFFAOYSA-N
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Patent
US04036849

Procedure details

Alternatively a mixture of p-aminothiophenol (9.0 g.), sodium azide (7.0 g.), triethyl orthoformate (30 ml.), and acetic acid (30 ml.) was stirred and heated at 85° C. for 30 minutes. The reaction mixture was evaporated at reduced pressure and diluted with water to give a crystalline product which was collected and recrystallized from chloroform:hexane.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[N-:9]=[N+:10]=[N-:11].[Na+].[CH:13](OCC)(OCC)OCC>C(O)(=O)C>[N:1]1([C:2]2[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=2)[CH:13]=[N:11][N:10]=[N:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S
Name
Quantity
7 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated at reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water
CUSTOM
Type
CUSTOM
Details
to give a crystalline product which
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from chloroform

Outcomes

Product
Name
Type
Smiles
N1(N=NN=C1)C1=CC=C(C=C1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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